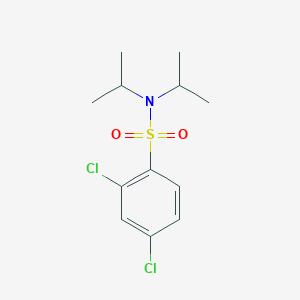

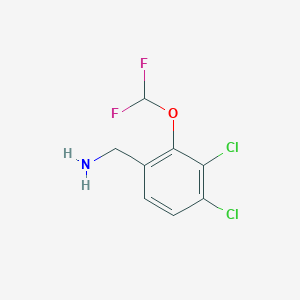

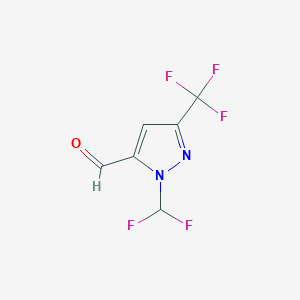

![molecular formula C7H8N4O B1461182 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 674788-53-5](/img/structure/B1461182.png)

1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Descripción general

Descripción

“1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound that belongs to the class of pyrazolo[4,3-d]pyrimidin-7-ones . It is part of a series of compounds that have been synthesized and evaluated for their antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves the design and creation of new series of these compounds . The process includes the catalytic hydrogenation of 3(5)-(4-chlorophenyl)-4-phenylazo-1H-pyrazole-5(3)-carboxylic acid ethyl esters .Molecular Structure Analysis

The molecular structure of “1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is based on the pyrazolo[4,3-d]pyrimidin-7-one scaffold . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Aplicaciones Científicas De Investigación

Pharmaceutical Research: PDE5 Inhibition

This compound is structurally related to pyrazolo[4,3-d]pyrimidin-7-one derivatives, which have been studied for their potential as phosphodiesterase type 5 (PDE5) inhibitors . PDE5 inhibitors are significant in the treatment of erectile dysfunction and pulmonary arterial hypertension. The research into these derivatives, including modifications to the 1-ethyl group, contributes to the development of new therapeutic agents with improved efficacy and safety profiles.

Antimicrobial Agents

A series of pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and evaluated for their antimicrobial properties . These compounds, including 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, are of interest due to their potential to act against various bacterial and fungal strains, which is crucial in the fight against antibiotic-resistant infections.

Cancer Research: Kinase Inhibition

In cancer research, pyrazolo[4,3-d]pyrimidin-7-ones have been identified as potent kinase inhibitors . These compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The specific modification at the 1-ethyl position may influence the selectivity and potency of these inhibitors, making them valuable in designing new anticancer drugs.

Analytical Chemistry: Reference Standards

The compound is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of pharmaceutical testing . Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating methodologies in various chemical analyses.

Biopharma Production: Intermediate

In biopharmaceutical production, this compound can serve as an intermediate in the synthesis of more complex molecules . Its reactive sites allow for further chemical modifications, which can lead to the production of various biologically active compounds.

Advanced Battery Science: Electrolyte Additive

Research in advanced battery science has explored the use of pyrazolo[4,3-d]pyrimidin-7-ones as additives in electrolytes . These compounds can improve the stability and performance of batteries, which is vital for developing more efficient and long-lasting energy storage solutions.

Mecanismo De Acción

Target of Action

The primary targets of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle through their activating agents and endogenous CDK inhibitors .

Mode of Action

1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one interacts with its targets, the CDKs, by inhibiting their activities . This inhibition results in the disruption of the cell cycle, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include the disruption of cell division and potential induction of apoptosis (programmed cell death), particularly in cancer cells .

Result of Action

The molecular and cellular effects of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one’s action include the inhibition of CDKs, disruption of the cell cycle, and potential induction of apoptosis . These effects can lead to the death of rapidly dividing cells, such as cancer cells .

Direcciones Futuras

The future directions for research on “1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” and similar compounds could involve the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold . This is due to their potential inhibitory activities against cyclin-dependent kinases (CDKs), which play a role in regulating the cell cycle .

Propiedades

IUPAC Name |

1-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)8-4-9-7(6)12/h3-4H,2H2,1H3,(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADJXPHMYICMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

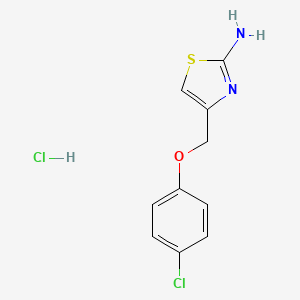

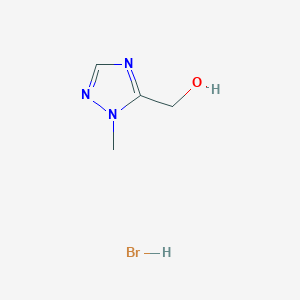

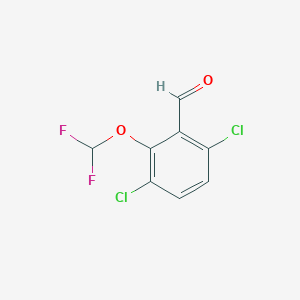

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)

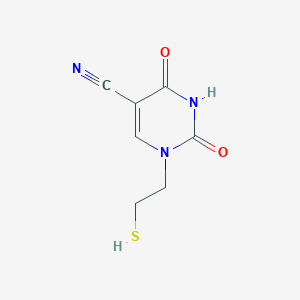

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)

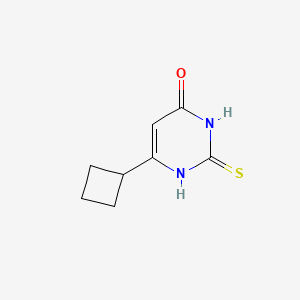

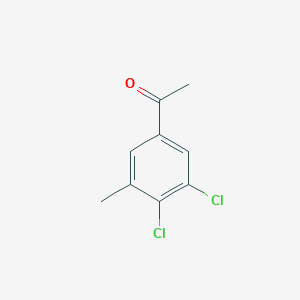

![5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1461120.png)